molecular formula C11H11BrO4 B13672078 Ethyl 2-acetoxy-4-bromobenzoate

Ethyl 2-acetoxy-4-bromobenzoate

Cat. No.: B13672078
M. Wt: 287.11 g/mol
InChI Key: OQIUWFSSABRWBD-UHFFFAOYSA-N
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Description

Ethyl 2-acetoxy-4-bromobenzoate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by an acetoxy group, and the hydrogen atom at the fourth position is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetoxy-4-bromobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-acetoxy-4-bromobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetoxy-4-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed to yield 2-acetoxy-4-bromobenzoic acid in the presence of a strong base or acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild heating conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used for hydrolysis reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-acetoxy-4-aminobenzoate or 2-acetoxy-4-thiocyanatobenzoate.

    Reduction: The major product is 2-acetoxy-4-bromobenzyl alcohol.

    Hydrolysis: The major product is 2-acetoxy-4-bromobenzoic acid.

Scientific Research Applications

Ethyl 2-acetoxy-4-bromobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: this compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2-acetoxy-4-bromobenzoate depends on its specific application. In biological systems, it may act by inhibiting enzymes through covalent modification or by binding to active sites, thereby blocking substrate access. The acetoxy group can participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobenzoate: Similar structure but lacks the acetoxy group at the second position.

    Methyl 2-acetoxy-4-bromobenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-Acetoxy-4-bromobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

This compound is unique due to the presence of both the acetoxy and bromine substituents, which confer distinct reactivity and binding properties. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H11BrO4

Molecular Weight

287.11 g/mol

IUPAC Name

ethyl 2-acetyloxy-4-bromobenzoate

InChI

InChI=1S/C11H11BrO4/c1-3-15-11(14)9-5-4-8(12)6-10(9)16-7(2)13/h4-6H,3H2,1-2H3

InChI Key

OQIUWFSSABRWBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Br)OC(=O)C

Origin of Product

United States

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